

Hypothetical Technical Whitepaper: Discovery and Initial Characterization of Ac-SVVVRT-NH2

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Compound of Interest

Compound Name: Ac-SVVVRT-NH2

Cat. No.: B10855615

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of novel bioactive peptides offers significant therapeutic potential across a spectrum of diseases. This whitepaper details the discovery and initial characterization of a novel N-terminally acetylated and C-terminally amidated hexapeptide, designated **Ac-SVVVRT-NH2**. This peptide was identified through a targeted in-silico screening approach aimed at discovering modulators of the (hypothetical) inflammatory kinase, Kinase-X. The presence of multiple hydrophobic valine residues, flanked by polar serine and threonine and a positively charged arginine, suggested a unique binding potential. This document outlines the synthesis, purification, and initial biophysical and in-vitro characterization of **Ac-SVVVRT-NH2**.

Synthesis and Purification

Ac-SVVVRT-NH2 was synthesized using standard solid-phase peptide synthesis (SPPS) on a Rink Amide resin, followed by purification and characterization.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS):

- **Resin Swelling:** Rink Amide resin was swelled in dimethylformamide (DMF) for 30 minutes.
- **Fmoc Deprotection:** The fluorenylmethyloxycarbonyl (Fmoc) protecting group was removed from the resin using 20% piperidine in DMF for 20 minutes.
- **Amino Acid Coupling:** The appropriate Fmoc-protected amino acid was activated with HBTU/HOBt in the presence of DIPEA and coupled to the resin for 2 hours. Coupling efficiency was monitored using a Kaiser test.
- **Chain Elongation:** Steps 2 and 3 were repeated for each amino acid in the sequence (Thr, Arg, Val, Val, Val, Ser).
- **N-terminal Acetylation:** Following the final deprotection, the N-terminus was acetylated using a solution of acetic anhydride and DIPEA in DMF.
- **Cleavage and Deprotection:** The peptide was cleaved from the resin, and side-chain protecting groups were removed using a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water for 3 hours.
- **Precipitation and Lyophilization:** The cleaved peptide was precipitated in cold diethyl ether, centrifuged, and the pellet was lyophilized.

High-Performance Liquid Chromatography (HPLC) Purification:

- **System:** A reverse-phase C18 column was used.
- **Mobile Phase A:** 0.1% TFA in water.
- **Mobile Phase B:** 0.1% TFA in acetonitrile.
- **Gradient:** A linear gradient from 5% to 65% Mobile Phase B over 30 minutes was used for elution.
- **Detection:** Elution was monitored at 220 nm.

- Fraction Collection: Fractions corresponding to the major peak were collected, pooled, and lyophilized.

Physicochemical Characterization

The purified peptide was characterized to confirm its identity and purity.

Data Presentation

Parameter	Result
Purity (by analytical HPLC)	>98%
Molecular Weight (Calculated)	715.9 g/mol
Molecular Weight (Observed, ESI-MS)	716.5 [M+H] ⁺

In-Vitro Biological Activity

The biological activity of **Ac-SVVVRT-NH₂** was assessed using a hypothetical in-vitro kinase inhibition assay against its intended target, Kinase-X.

Experimental Protocols

Kinase-X Inhibition Assay:

- Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used to measure the phosphorylation of a substrate peptide by Kinase-X.
- Reaction Components: Recombinant human Kinase-X, a biotinylated substrate peptide, and ATP were used.
- Procedure:
 1. **Ac-SVVVRT-NH₂** was serially diluted in assay buffer.
 2. The peptide dilutions were incubated with Kinase-X for 15 minutes.
 3. The kinase reaction was initiated by adding the substrate peptide and ATP.

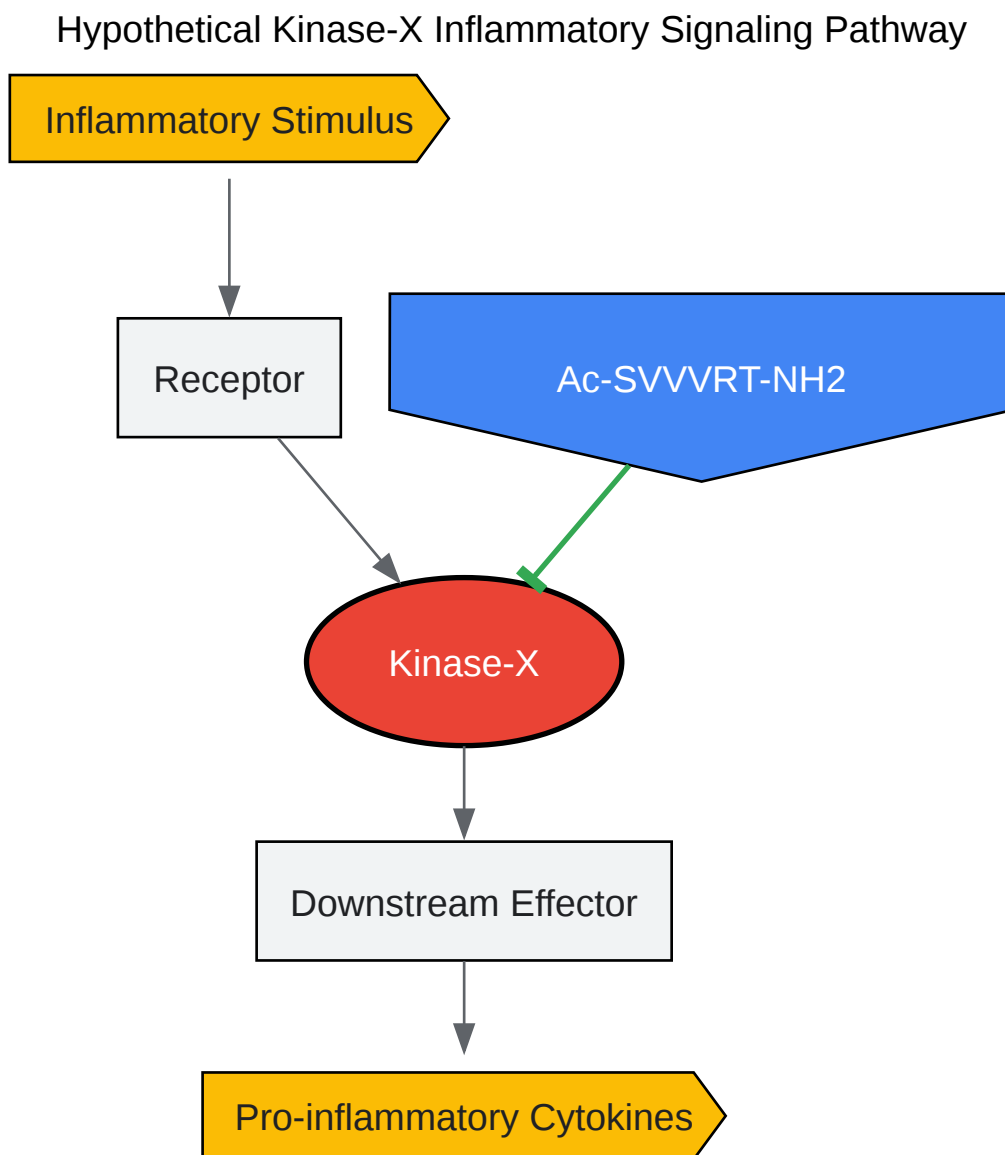
4. The reaction was allowed to proceed for 60 minutes at room temperature.
 5. The reaction was stopped, and a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin were added.
 6. After a 30-minute incubation, the TR-FRET signal was read on a plate reader.
- Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curve.

Data Presentation

Assay	Result
Kinase-X Inhibition (IC50)	15.2 μ M

Visualizations

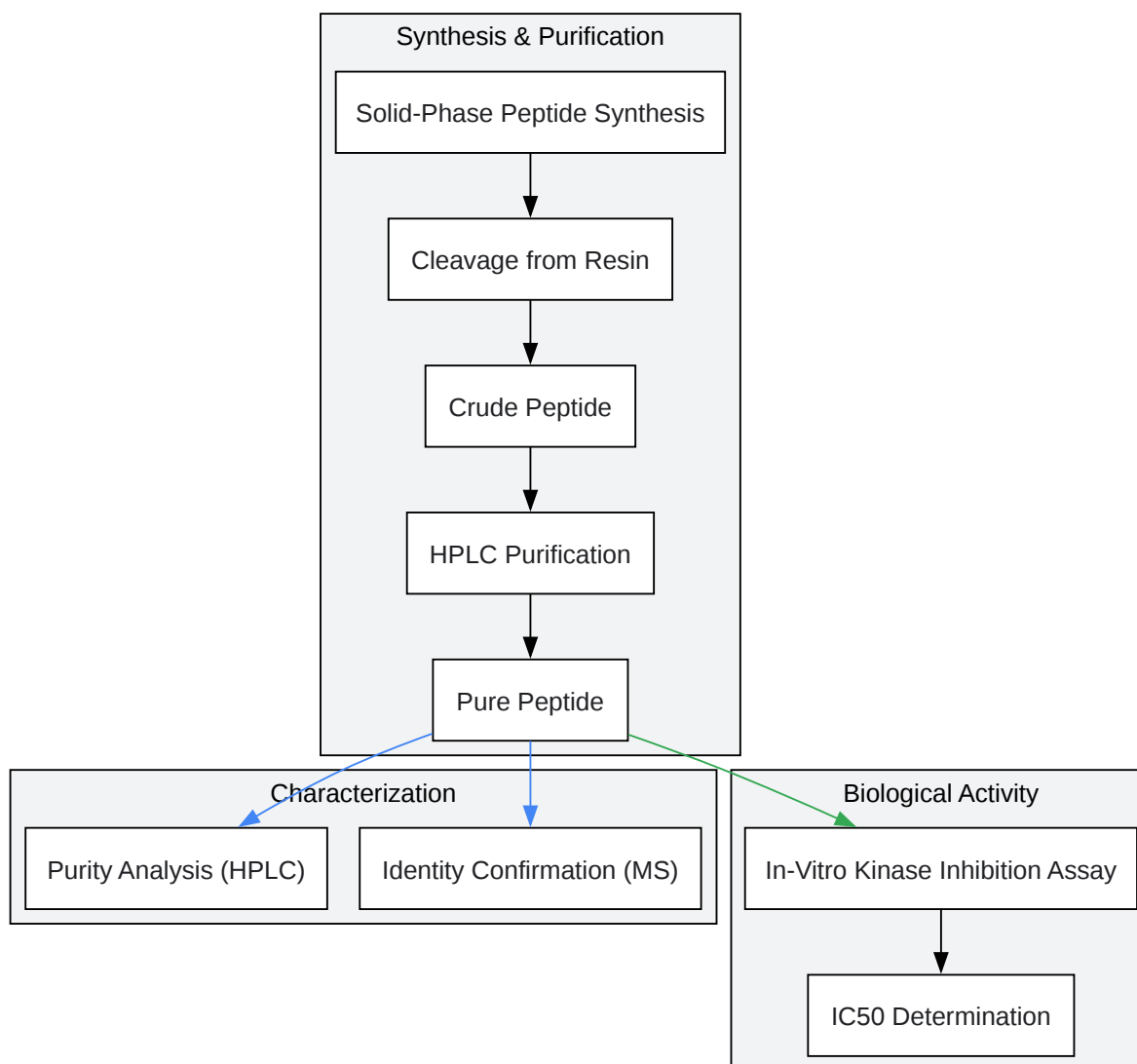
Hypothetical Signaling Pathway



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Caption: Inhibition of the Kinase-X pathway by **Ac-SVVVRT-NH2**.

Experimental Workflow

Workflow for Synthesis and Characterization of Ac-SVVVRT-NH₂

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